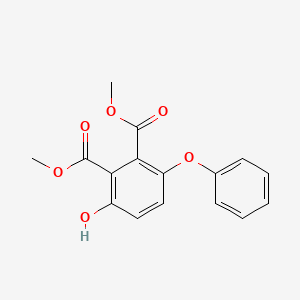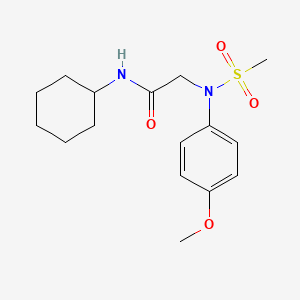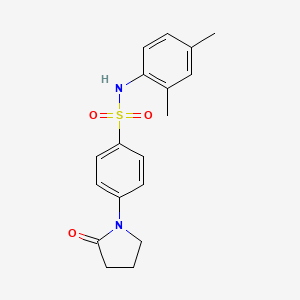![molecular formula C16H16N2O2S B5783273 methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)
methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a member of the thioamide family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that it can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, it also has some limitations. It is highly reactive and can undergo degradation under certain conditions. It also has low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more potent and specific drugs. Finally, there is a need for more in vivo studies to evaluate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate can be synthesized using a variety of methods. One popular method involves the reaction of 3-amino-2-methylbenzoic acid with aniline-2-carbothioamide in the presence of methyl chloroformate. Another method involves the reaction of 3-amino-2-methylbenzoic acid with thiocarbohydrazide in the presence of methanol and acetic acid. Both methods have been shown to yield high purity and yield of the desired product.
Propriétés
IUPAC Name |
methyl 2-methyl-3-(phenylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-13(15(19)20-2)9-6-10-14(11)18-16(21)17-12-7-4-3-5-8-12/h3-10H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTYUDQJUXMFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)


